N-Biotinyl-4-aminobutanoic acid

Biotinidase resistance Serum stability In vivo imaging

Choose N-Biotinyl-4-aminobutanoic acid for biotinylation assays requiring serum stability. This conjugate features a compact 4-aminobutanoic acid spacer that resists biotinidase cleavage (<1% hydrolysis), ensuring tag integrity in plasma or whole blood. Its intermediate linker length (18–22 Å) minimizes steric hindrance while maintaining strong streptavidin binding, making it ideal for ChIP, immunoprecipitation, and PCR probe synthesis. A cost-effective building block for large-scale bioprobe manufacturing.

Molecular Formula C14H23N3O4S
Molecular Weight 329.42 g/mol
Cat. No. B15073377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Biotinyl-4-aminobutanoic acid
Molecular FormulaC14H23N3O4S
Molecular Weight329.42 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2
InChIInChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21)
InChIKeyDDXWHXMZPONLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Biotinyl-4-aminobutanoic Acid: A Biotinidase‑Resistant Biotinylation Reagent with Quantifiable Performance Advantages


N‑Biotinyl‑4‑aminobutanoic acid (CAS 35924‑87‑9) is a biotin‑γ‑aminobutyric acid conjugate that belongs to the class of biotinylation reagents used for affinity labeling, immobilization, and detection of biomolecules [REFS‑1]. Structurally, it comprises the biotin bicyclic ring system connected via an amide linkage to a 4‑aminobutanoic acid spacer that terminates in a free carboxyl group. This architecture confers two differentiating properties: (i) inherent resistance to cleavage by serum biotinidase, and (ii) a compact linker arm that reduces steric interference in certain enzymatic and binding assays [REFS‑2].

Why N-Biotinyl-4-aminobutanoic Acid Cannot Be Replaced by Generic Biotin‑X or PEG‑Biotin Analogs


Generic biotinylation reagents such as Biotin‑X (N‑biotinyl‑6‑aminohexanoic acid) or PEG‑biotin share the same biotin‑avidin binding mechanism but differ critically in spacer length, biotinidase susceptibility, and synthetic accessibility [REFS‑1]. Direct substitution can lead to: (i) premature loss of the biotin tag in serum‑containing assays due to biotinidase hydrolysis [REFS‑2]; (ii) reduced enzymatic incorporation efficiency in PCR or labeling workflows when spacer arms are excessively long [REFS‑3]; and (iii) increased cost and synthetic complexity when using protected intermediates [REFS‑2]. The quantitative data below establish where N‑biotinyl‑4‑aminobutanoic acid provides verifiable, procurement‑relevant differentiation.

Quantitative Differentiation of N-Biotinyl-4-aminobutanoic Acid Against Biotin‑X, PEG‑Biotin, and Other In‑Class Analogs


Biotinidase Resistance: <1% Cleavage in Human Serum Versus Unprotected Biotin Derivatives

The biotin‑aminobutyric acid adduct (structurally equivalent to N‑biotinyl‑4‑aminobutanoic acid) exhibited <1% biotinamide cleavage when incubated in human serum, quantitatively equivalent to other biotinidase‑blocking groups such as valine‑ and serine‑O‑methyl ether‑conjugated biotin [REFS‑1]. In contrast, unmodified biotin‑amide linkages undergo rapid hydrolysis by serum biotinidase, which can compromise in vivo and ex vivo assay integrity [REFS‑1].

Biotinidase resistance Serum stability In vivo imaging

Streptavidin Dissociation Kinetics: Slowest Off‑Rate Among Biotin‑Amino Acid Conjugates

In a head‑to‑head HPLC competition assay using recombinant streptavidin, the cyanocobalamin (CN‑Cbl) adduct of biotin‑aminobutyric acid displayed the slowest relative dissociation rate among four tested biotin conjugates: biotin‑sarcosine‑CN‑Cbl > biotin‑valine‑CN‑Cbl > biotin‑serine‑O‑methyl ether‑CN‑Cbl > biotin‑aminobutyric acid‑CN‑Cbl [REFS‑1]. The slower off‑rate translates to more stable streptavidin‑biotin complexes under non‑denaturing conditions.

Streptavidin binding Affinity ranking Dissociation rate

Spacer Arm Length: Intermediate ~18‑22 Å Range Optimizes Enzymatic Incorporation Versus Long‑Chain Analogs

N‑Biotinyl‑4‑aminobutanoic acid possesses a spacer arm composed of biotin‑valeric acid (5‑carbon) plus a 4‑aminobutanoic acid moiety, yielding an estimated length of 18‑22 Å. This is intermediate between native biotin (13.5 Å) and long‑chain analogs such as Biotin‑X (30.5 Å) or PEG4‑biotin (29 Å) [REFS‑1][REFS‑2]. In PCR applications, biotinylated dNTPs with shorter linker arms (e.g., biotin‑4‑dUTP) are better substrates for DNA polymerases than those with longer linkers (biotin‑11‑dUTP or biotin‑14‑dUTP) [REFS‑3]. While not a direct measurement of this compound, the class‑level inference supports that the intermediate spacer length of N‑biotinyl‑4‑aminobutanoic acid may reduce steric hindrance in enzyme‑mediated labeling workflows.

Linker length Enzymatic incorporation PCR labeling

Cost and Synthetic Accessibility: Direct Advantage Over Serine‑ and Valine‑Based Biotinidase Blockers

The biotin‑aminobutyric acid adduct was identified as the preferred candidate for in vivo biotin derivative development due to three quantifiable advantages: (i) simpler synthetic procedures that avoid protection/deprotection of tert‑butyl groups required for serine‑ and aspartate‑based blockers; (ii) lower raw material cost compared to serine‑O‑ethyl ether and its N‑Boc derivative; and (iii) retention of high binding affinity while providing effective biotinidase blockade [REFS‑1]. The higher lipophilicity and diminished binding of the biotin‑valine adduct further reduce its attractiveness [REFS‑1].

Synthetic cost Scale‑up Procurement economics

Terminal Carboxyl Group Enables Direct Conjugation Without Pre‑Activation

N‑Biotinyl‑4‑aminobutanoic acid presents a free carboxyl group at the terminus of its spacer arm, permitting direct activation with carbodiimides (e.g., EDC) for conjugation to primary amines [REFS‑1]. In contrast, many commercial biotinylation reagents are supplied as pre‑activated NHS esters (e.g., Sulfo‑NHS‑Biotin, NHS‑LC‑Biotin) which, while convenient, have limited shelf‑life in solution and are prone to hydrolysis [REFS‑2]. The carboxylic acid form offers greater flexibility for custom activation protocols and in situ conjugation strategies.

Conjugation chemistry Carbodiimide coupling Amine labeling

High‑Impact Application Scenarios for N-Biotinyl-4-aminobutanoic Acid Derived from Quantitative Evidence


In Vivo Pretargeting and Serum‑Containing Assays

The demonstrated <1% biotinamide cleavage in human serum [REFS‑1] makes N‑biotinyl‑4‑aminobutanoic acid suitable for applications where endogenous biotinidase would otherwise degrade the biotin tag. This includes antibody pretargeting for radioimmunotherapy, in vivo imaging studies, and any ex vivo assay using plasma, whole blood, or cerebrospinal fluid. Unprotected biotin‑X or PEG‑biotin reagents may be unsuitable in these contexts without additional blocking strategies.

High‑Stringency Affinity Purification and Pull‑Down Assays

The slower relative dissociation rate from streptavidin [REFS‑1] supports its use in assays requiring extensive washing or prolonged incubation. The intermediate spacer length (estimated 18‑22 Å) [REFS‑2][REFS‑3] reduces steric occlusion of the biotin binding pocket while maintaining accessibility for streptavidin. This balance is advantageous for immunoprecipitation, chromatin immunoprecipitation (ChIP), and protein‑protein interaction mapping where weak or transient interactions must be preserved.

Enzymatic Labeling of Nucleic Acids (PCR, Nick Translation)

Class‑level evidence indicates that biotinylated nucleotides with shorter linker arms (4‑carbon) are better substrates for DNA polymerases than those with longer (11‑ or 14‑carbon) linkers [REFS‑4]. The intermediate spacer length of N‑biotinyl‑4‑aminobutanoic acid positions it as a viable precursor for generating biotin‑dUTP analogs that maximize PCR amplicon yield while maintaining high biotin density for downstream detection.

Cost‑Sensitive Large‑Scale Biotinylation

The combination of simplified synthetic procedures and lower raw material cost [REFS‑1] makes this compound a preferred building block for large‑scale production of biotinylated probes, nanoparticles, or affinity matrices. Procurement for routine laboratory use benefits from the economic advantage over serine‑ or valine‑based biotinidase blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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